2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Catalog No.
S1488987
CAS No.
80449-31-6
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

CAS Number

80449-31-6

Product Name

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

IUPAC Name

3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2

InChI Key

ODVKSTFPQDVPJZ-UHFFFAOYSA-N

SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3

Synonyms

acid-stable protease inhibitor, Miraclid, MR 20, MR 20 (magnetic powder) of urinastatin, MR-20 (magnetic powder), trypsin inhibitor MR-20, ulinastatin, urinary trypsin inhibitor, urinary trypsin inhibitor (68), urinary trypsin inhibitor-like inhibitor (43), urinastatin, UTI(68), UTI68

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3

Origin

Ulinastatin is naturally present in human urine []. It can also be produced synthetically [].

Significance

Ulinastatin is being researched for its potential therapeutic applications due to its serine protease inhibitory activity []. Serine proteases are enzymes involved in various physiological processes, and their dysregulation can contribute to diseases. Ulinastatin's ability to inhibit these enzymes makes it a potential candidate for treating conditions like inflammation, sepsis, and autoimmune disorders [].


Molecular Structure Analysis

Ulinastatin possesses a unique structure with several key features:

  • Spirocyclic Ring System: It contains a central spirocyclic ring system, which is a cage-like structure formed by the fusion of two cyclic structures at a single carbon atom [, ]. This spiro ring system is designated as "[5.5]" indicating five atoms in each of the fused rings [].
  • Furanyl Moiety: The molecule also has a "furanyl" moiety attached at the third position. Furanyl is a five-membered aromatic ring containing an oxygen atom [].
  • Double Bond: A double bond is present at the eighth position within the spirocyclic ring system [].

The specific arrangement of these elements is believed to contribute to Ulinastatin's biological activity [].


Chemical Reactions Analysis

Ulinastatin's primary function is related to its interaction with other molecules, particularly serine proteases. It forms a tight complex with these enzymes, inhibiting their catalytic activity []. The exact mechanism of this inhibition is still under investigation, but it's believed to involve the formation of a covalent bond between Ulinastatin and the active site of the serine protease [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Ulinastatin is scarce. However, as a glycoprotein, it is expected to be water-soluble and have a high molecular weight [].

,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, also known as ulinastatin, is a naturally occurring glycoprotein found in human urine. It belongs to a class of compounds called serine protease inhibitors, which have the ability to regulate the activity of enzymes known as serine proteases. Serine proteases play a crucial role in various biological processes, including blood clotting, inflammation, and cell growth.

Research on Ulinastatin's Inhibitory Activity:

Studies have shown that ulinastatin can inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and kallikrein. These enzymes are involved in various pathological conditions, such as pancreatitis, inflammatory bowel disease, and sepsis. "" ""

Potential Therapeutic Applications:

The ability of ulinastatin to inhibit serine proteases has led to research into its potential therapeutic applications for various diseases. Some of the areas of investigation include:

  • Acute pancreatitis: Ulinastatin has been shown to be effective in reducing inflammation and improving outcomes in patients with acute pancreatitis. ""
  • Inflammatory bowel disease: Ulinastatin may help to reduce inflammation in patients with inflammatory bowel disease, such as Crohn's disease and ulcerative colitis. ""
  • Sepsis: Ulinastatin has been studied for its potential role in reducing the inflammatory response in sepsis, a life-threatening condition caused by the body's response to infection. ""

XLogP3

2.1

Pharmacology

Ulinastatin is a multivalent Kunitz-type serine protease inhibitor derived from human urine, with potential protective, anti-fibrinolytic and anticoagulant activities. Upon administration, ulinastatin (or urinary trypsinogen inhibitor) inhibits the activities of a variety of enzymes, including trypsin, chymotrypsin, thrombin, kallikrein, plasmin, elastase, cathepsin, lipase, hyaluronidase, factors IXa, Xa, XIa, and XlIa, and polymorphonuclear leukocyte elastase. In addition, ulinastatin inhibits the excessive release of proinflammatory mediators, such as tumor necrosis factor-alpha, interleukin-6 and -8, and chemokines. Altogether, this agent may improve the microcirculation, perfusion and function of tissues and may protect organ injury.

MeSH Pharmacological Classification

Trypsin Inhibitors

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02A - Antifibrinolytics
B02AB - Proteinase inhibitors
B02AB05 - Ulinastatin

Other CAS

80499-32-7

Dates

Modify: 2023-08-15
1: Karnad DR, Bhadade R, Verma PK, Moulick ND, Daga MK, Chafekar ND, Iyer S.
Intravenous administration of ulinastatin (human urinary trypsin inhibitor) in
severe sepsis: a multicenter randomized controlled study. Intensive Care Med.
2014 Jun;40(6):830-8. doi: 10.1007/s00134-014-3278-8. Epub 2014 Apr 16. PubMed
PMID: 24737258; PubMed Central PMCID: PMC4028549.


2: Shen J, Gan Z, Zhao J, Zhang L, Xu G. Ulinastatin reduces pathogenesis of
phosgene-induced acute lung injury in rats. Toxicol Ind Health. 2014
Oct;30(9):785-93. doi: 10.1177/0748233712463776. Epub 2012 Oct 16. PubMed PMID:
23075575.


3: Xiao J, Zhu X, Ji G, Yang Q, Kang B, Zhao J, Yao F, Wu L, Ni X, Wang Z.
Ulinastatin protects cardiomyocytes against ischemia‑reperfusion injury by
regulating autophagy through mTOR activation. Mol Med Rep. 2014
Oct;10(4):1949-53. doi: 10.3892/mmr.2014.2450. Epub 2014 Aug 5. PubMed PMID:
25109305.


4: Leng YX, Yang SG, Song YH, Zhu X, Yao GQ. Ulinastatin for acute lung injury
and acute respiratory distress syndrome: A systematic review and meta-analysis.
World J Crit Care Med. 2014 Feb 4;3(1):34-41. doi: 10.5492/wjccm.v3.i1.34.
eCollection 2014 Feb 4. Review. PubMed PMID: 24834400; PubMed Central PMCID:
PMC4021152.


5: Shi XQ, Wang YH, Li JQ, Hu YD, Cheng XR, Li K. [Protective effect of
ulinastatin on pulmonary function after cardiopulmonary bypass]. Sichuan Da Xue
Xue Bao Yi Xue Ban. 2013 Sep;44(5):752-5. Chinese. PubMed PMID: 24325105.


6: Saigal S, Kapoor G. Ulinastatin: is it worth using in severe sepsis? Intensive
Care Med. 2014 Aug;40(8):1185. doi: 10.1007/s00134-014-3341-5. Epub 2014 May 21.
PubMed PMID: 24845579.


7: Song B, Bian Q, Shao CH, Li G, Liu AA, Jing W, Liu R, Zhang YJ, Zhou YQ, Hu
XG, Jin G. Ulinastatin reduces the resistance of liver cancer cells to epirubicin
by inhibiting autophagy. PLoS One. 2015 Mar 27;10(3):e0120694. doi:
10.1371/journal.pone.0120694. eCollection 2015. PubMed PMID: 25815885; PubMed
Central PMCID: PMC4376693.

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